molecular formula C17H15FN2OS2 B2831941 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 896350-56-4

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

Cat. No. B2831941
CAS RN: 896350-56-4
M. Wt: 346.44
InChI Key: KNGHDFBFAVXGSV-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as FPTP and belongs to the class of thiazole-based compounds.

Scientific Research Applications

Synthetic Methodologies and Biological Importance

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles highlights the broad spectrum of biological activities of (thio)urea and benzothiazole (BT) derivatives, emphasizing their significance in medicinal chemistry. These compounds, including variations like the one mentioned, exhibit potential as therapeutic agents against various diseases due to their enhanced physicochemical and biological properties. The review discusses the synthetic methodologies and pharmacological activities related to UBTs and TBTs, serving as potential pharmacophores for future drug development (Rosales-Hernández et al., 2022).

Environmental Behavior and Toxicity Studies

While not directly related to 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide, studies on similar compounds provide insight into environmental behavior and potential toxicity, which can be pertinent when considering the disposal and environmental impact of chemical substances. Occurrence, fate, and behavior of parabens in aquatic environments: a review examines the environmental presence and impact of parabens, a class of compounds used as preservatives with structural similarities to various benzothiazole derivatives, highlighting the importance of understanding the ecological effects of synthetic chemicals (Haman et al., 2015).

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials discusses the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, underlining their value in creating novel optoelectronic materials. This review suggests that derivatives of such heterocyclic compounds, including potentially 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide, could find applications in electronic devices, luminescent elements, and photoelectric conversion elements, among others, showcasing the versatility of these compounds beyond pharmaceutical uses (Lipunova et al., 2018).

Therapeutic Potential Exploration

Therapeutic potential of benzothiazoles a patent review (2010 – 2014)

focuses on the development of benzothiazole-based chemotherapeutic agents, covering various biological activities and therapeutic applications of benzothiazole derivatives. Given the structural relationship, research into 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide could explore similar avenues for the treatment of diseases, leveraging the benzothiazole core for its potential in drug discovery (Kamal et al., 2015).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-19-15-7-4-13(10-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHDFBFAVXGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

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